molecular formula C12H17N3O3 B2589246 2-oxo-N-(7-oxaspiro[3.5]nonan-1-yl)-2,3-dihydro-1H-imidazole-4-carboxamide CAS No. 2320849-98-5

2-oxo-N-(7-oxaspiro[3.5]nonan-1-yl)-2,3-dihydro-1H-imidazole-4-carboxamide

Cat. No. B2589246
CAS RN: 2320849-98-5
M. Wt: 251.286
InChI Key: APLLHBPLDMCXLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-N-(7-oxaspiro[3.5]nonan-1-yl)-2,3-dihydro-1H-imidazole-4-carboxamide is a chemical compound that has been synthesized for scientific research applications. It is an important molecule in the field of medicinal chemistry and has shown potential in various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2-oxo-N-(7-oxaspiro[3.5]nonan-1-yl)-2,3-dihydro-1H-imidazole-4-carboxamide involves the inhibition of specific enzymes and proteins. The compound binds to the active site of the target molecule, preventing it from carrying out its normal function. This leads to a disruption in the biochemical pathways involved in various physiological processes.
Biochemical and Physiological Effects:
2-oxo-N-(7-oxaspiro[3.5]nonan-1-yl)-2,3-dihydro-1H-imidazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. The compound has also been shown to have neuroprotective effects in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

The advantages of using 2-oxo-N-(7-oxaspiro[3.5]nonan-1-yl)-2,3-dihydro-1H-imidazole-4-carboxamide in lab experiments include its specificity and potency in inhibiting target molecules. The compound is also relatively easy to synthesize and has a low toxicity profile. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the use of 2-oxo-N-(7-oxaspiro[3.5]nonan-1-yl)-2,3-dihydro-1H-imidazole-4-carboxamide in scientific research. One potential area is the development of new cancer therapies that target specific enzymes involved in cancer cell proliferation. The compound could also be used in the treatment of other inflammatory and neurological disorders. Additionally, further research could be done to understand the compound's potential side effects and toxicity profile.

Synthesis Methods

The synthesis of 2-oxo-N-(7-oxaspiro[3.5]nonan-1-yl)-2,3-dihydro-1H-imidazole-4-carboxamide involves the reaction of 1,4-dioxane-2,5-dione and 7-oxaspiro[3.5]nonan-1-amine in the presence of a catalyst. The resulting product is then treated with hydrazine hydrate to obtain the final compound.

Scientific Research Applications

2-oxo-N-(7-oxaspiro[3.5]nonan-1-yl)-2,3-dihydro-1H-imidazole-4-carboxamide has been used in various scientific research applications. It has shown potential in the treatment of cancer, inflammation, and neurological disorders. The compound has also been used as a tool in the study of enzyme inhibition and protein-protein interactions.

properties

IUPAC Name

N-(7-oxaspiro[3.5]nonan-3-yl)-2-oxo-1,3-dihydroimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c16-10(8-7-13-11(17)14-8)15-9-1-2-12(9)3-5-18-6-4-12/h7,9H,1-6H2,(H,15,16)(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLLHBPLDMCXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)C3=CNC(=O)N3)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-(7-oxaspiro[3.5]nonan-1-yl)-2,3-dihydro-1H-imidazole-4-carboxamide

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